Nadolol D9

Descripción general

Descripción

Nadolol D9 is a deuterium-labeled analog of Nadolol, a non-selective beta-adrenergic receptor blocker. This compound is primarily used in scientific research as an internal standard in pharmacokinetic studies due to its stability and similarity to Nadolol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Nadolol D9 involves the incorporation of deuterium atoms into the Nadolol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated intermediates, which are then used to construct the final this compound molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling .

Análisis De Reacciones Químicas

Types of Reactions

Nadolol D9 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Aplicaciones Científicas De Investigación

Chemical Profile

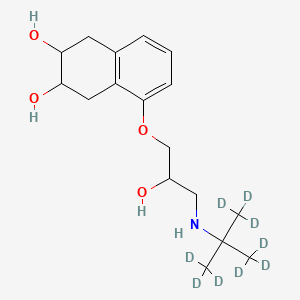

Chemical Name: 5-(2-Hydroxy-3-((2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)amino)propoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diol

Molecular Formula: C17H25D9N2O4

CAS Number: 67247-26-1

Nadolol D9 is primarily utilized as a reference standard in various analytical and pharmaceutical applications.

Scientific Research Applications

This compound has several key applications in scientific research:

- Pharmaceutical Research:

-

Toxicological Studies:

- Employed to evaluate the genotoxic potential of nadolol and its impurities, ensuring safety in pharmaceutical applications.

- Analytical Chemistry:

Case Study 1: Gastrointestinal Bleeding in Cirrhosis

A study demonstrated that nadolol significantly protects against the first gastrointestinal bleeding episode in patients with liver cirrhosis. In a cohort of 30 patients treated with nadolol, only one experienced bleeding after 24 months compared to 11 out of 49 in the control group. This suggests nadolol's efficacy in managing portal hypertension without adversely affecting renal flow .

Case Study 2: Treatment of Infantile Hemangiomas

In a clinical trial involving seven patients treated with nadolol for infantile hemangiomas, four patients exhibited good responses while two had incomplete responses. The median duration of treatment was approximately 15 months, indicating nadolol's potential effectiveness in this area .

Pharmacokinetics

- Absorption: Approximately 30% following oral administration.

- Distribution: Volume of distribution ranges from 147 to 157 L; about 30% protein-bound.

- Metabolism: Minimal hepatic metabolism; primarily excreted unchanged in urine.

- Half-life: Approximately 20 to 24 hours, allowing for once-daily dosing .

Mecanismo De Acción

Nadolol D9, like Nadolol, acts as a non-selective beta-adrenergic receptor blocker. It inhibits the action of catecholamines (epinephrine and norepinephrine) on beta-adrenergic receptors, leading to a decrease in heart rate, cardiac output, and blood pressure . The molecular targets include beta-1 and beta-2 adrenergic receptors in the heart and vascular smooth muscle .

Comparación Con Compuestos Similares

Similar Compounds

Propranolol: Another non-selective beta-blocker used to treat hypertension and angina.

Atenolol: A selective beta-1 blocker with similar therapeutic uses but fewer side effects.

Metoprolol: A selective beta-1 blocker used for similar indications.

Uniqueness of Nadolol D9

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in pharmacokinetic studies. This makes it a valuable tool in drug development and research .

Actividad Biológica

Nadolol D9, a non-selective beta-adrenergic antagonist, is primarily used in the management of various cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias. Its pharmacological properties, biological activity, and therapeutic applications have been extensively studied, revealing significant insights into its efficacy and safety profile.

Pharmacological Properties

Mechanism of Action

this compound acts by antagonizing beta-1 and beta-2 adrenergic receptors. This antagonism leads to several physiological effects:

- Heart Rate and Contractility : By blocking beta-1 receptors in the heart, nadolol decreases heart rate and myocardial contractility, which reduces cardiac output and oxygen demand.

- Vascular Resistance : Antagonism of beta-2 receptors results in increased peripheral vascular resistance due to inhibition of vasodilation.

- Renin Release : Inhibition of beta-1 receptors in the juxtaglomerular apparatus reduces renin release, leading to decreased angiotensin II levels and subsequent vasoconstriction.

Pharmacokinetics

- Absorption : Approximately 30% of oral doses are absorbed. Tmax is around 2.7 hours post-administration.

- Distribution : The volume of distribution ranges from 147 to 157 L.

- Metabolism : Nadolol is not metabolized by the liver; it is excreted unchanged in urine.

- Half-life : The drug has a half-life of 20 to 24 hours, allowing for once-daily dosing.

- Protein Binding : It binds approximately 30% to plasma proteins.

Hypertension Management

This compound has been shown to effectively lower blood pressure in patients with mild to moderate hypertension. A study involving 132 men demonstrated that nearly 49% achieved controlled diastolic blood pressure with once-daily administration .

Angina Pectoris

The drug is effective in managing angina symptoms due to its ability to decrease myocardial oxygen demand. It has been compared favorably with other beta-blockers, showing similar efficacy with a more convenient dosing schedule .

Prevention of Gastrointestinal Bleeding

This compound has been found beneficial in preventing gastrointestinal bleeding in patients with cirrhosis. A clinical trial showed that only 1 out of 30 patients on nadolol experienced bleeding over two years compared to 11 out of 49 in the control group, highlighting its protective effects against variceal bleeding .

Infantile Hemangiomas

A case study involving seven patients treated with nadolol for infantile hemangiomas reported favorable outcomes. The initial dose was set at , increasing as tolerated. Responses were categorized as good (complete or >80% reduction), partial (50%-80%), or incomplete (<50%). The results indicated that 5 out of 7 patients achieved good responses without significant adverse events .

| Patient | Initial Dose (mg/kg/day) | Duration (months) | Response |

|---|---|---|---|

| 1 | 1 | 7 | Good |

| 2 | 1 | 5 | Good |

| 3 | 2.5 | 19 | Incomplete |

| 4 | 2.5 | 7 | Good |

| 5 | 2.5 | 8 | Partial |

| 6 | 2.5 | 15 | Good |

| 7 | 2.5 | 16 | Good |

Adverse Effects

This compound is generally well-tolerated; however, it may cause side effects such as fatigue, dizziness, and bradycardia. Long-term studies indicate minimal adverse effects when used for managing hypertension or preventing gastrointestinal bleeding .

Propiedades

IUPAC Name |

5-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPOSFSPZNDTMJ-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.